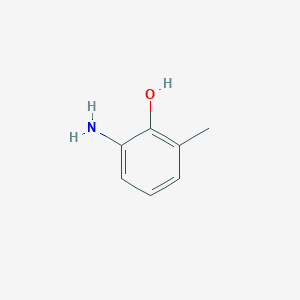

2-Amino-6-methylphenol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQKEYVDQYGZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170179 | |

| Record name | 6-Amino-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17672-22-9 | |

| Record name | 2-Amino-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17672-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-O-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N899ESJ5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways Involving 2 Amino 6 Methylphenol

Strategies for the Preparation of 2-Amino-6-methylphenol and its Precursors

Established Synthetic Routes to this compound

The synthesis of this compound is commonly achieved through the reduction of its precursor, 2-methyl-6-nitrophenol (B87177). This reduction can be carried out using standard methods, such as catalytic hydrogenation with hydrogen gas in the presence of a catalyst like Raney nickel, which can yield the desired product in a quantitative yield. google.com Another established method involves the nitration of o-cresol (B1677501) to produce 2-methyl-6-nitrophenol, which is then reduced. The reduction of the nitro group to an amino group can be accomplished using reducing agents like iron in the presence of hydrochloric acid.

A general overview of the synthesis is presented in the table below:

| Precursor | Reagents | Product | Yield | Reference |

| 2-Methyl-6-nitrophenol | H₂, Raney Nickel | This compound | Quantitative | google.com |

| o-Cresol | 1. Nitrating agent 2. Iron, HCl | This compound | Not specified |

Novel Methodologies in this compound Synthesis

Recent research has explored alternative synthetic strategies. One novel approach involves the regiospecific ortho-hydroxylation of N-(substituted-aryl) nitrones. This method provides a route to 2-aminophenols, which are valuable industrial intermediates. gavinpublishers.com While not a direct synthesis of this compound, this methodology highlights the ongoing development of new synthetic tools for accessing substituted aminophenols.

Derivatization Reactions of this compound

This compound serves as a versatile building block in organic synthesis due to the presence of both an amino and a hydroxyl functional group, allowing for a variety of derivatization reactions. cymitquimica.com

Synthesis of Schiff Bases from this compound

Schiff bases are readily synthesized through the condensation reaction of the amino group of this compound with various aldehydes or ketones. ekb.eg These reactions are often carried out in a suitable solvent, such as ethanol, and may be refluxed to drive the reaction to completion. ekb.eg The resulting Schiff bases, also known as imines, contain an azomethine (–C=N–) group and are important in various fields, including the design of metal complexes and compounds with biological activity. ekb.egnih.gov

For instance, Schiff bases have been synthesized from 2-aminophenol (B121084) derivatives and various aldehydes, and their interactions with metal ions have been studied. rsc.org The synthesis of novel Schiff bases from the reaction of this compound with trimethinium salts in the presence of triethylamine (B128534) has also been reported. rsc.org

A representative reaction for Schiff base formation is the condensation of an aminophenol with an aldehyde:

Reactants: this compound, Aldehyde/Ketone

Conditions: Typically in a solvent like ethanol, often with heating. ekb.eg

Product: Schiff base (imine)

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound and its derivatives can undergo various functionalization reactions. These modifications can be used to alter the compound's physical and chemical properties.

One common reaction is etherification , where the hydroxyl group is converted to an ether. This can be achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. Another important reaction is esterification , where the hydroxyl group reacts with a carboxylic acid or its derivative to form an ester. nih.gov

Recent studies have also explored the derivatization of phenols with reagents like 2-sulfobenzoic anhydride (B1165640) for analytical purposes, such as detection by MALDI-MS. nih.gov Furthermore, the hydroxyl group plays a crucial role in directing the regioselectivity of certain C-H functionalization reactions on the aromatic ring. nih.govacs.org

Modifications of the Amino Group in this compound Derivatives

The amino group in this compound derivatives is also a key site for chemical modifications. Beyond Schiff base formation, the amino group can undergo acylation reactions. For example, acetylation of the amino group can be achieved using reagents like acetic anhydride, which can influence the compound's redox activity. mdpi.com

The amino group can also participate in the formation of more complex heterocyclic structures. For example, this compound has been used in the synthesis of benzoxazole (B165842) derivatives. acs.orgacs.org Additionally, the amino group can be involved in coupling reactions, such as the formation of azo dyes, a significant application for aminophenols. gavinpublishers.com

Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: a hydroxyl (-OH), an amino (-NH2), and a methyl (-CH3) group. cymitquimica.combyjus.com The hydroxyl and amino groups are strong activating groups and are ortho, para-directing, while the methyl group is a weaker activating group that also directs to the ortho and para positions. byjus.comlibretexts.org Given the substitution pattern of this compound (hydroxyl at C1, amino at C2, methyl at C6), the positions available for substitution are C3, C4, and C5. The directing effects of the substituents synergistically favor electrophilic attack at the C4 position, which is para to the powerful hydroxyl directing group.

Standard electrophilic aromatic substitution reactions such as halogenation, sulfonation, nitration, and acylation are applicable to 2-aminophenols. google.com

Halogenation: A prominent example of aromatic substitution on this compound is bromination. The reaction with a brominating agent like N-bromosuccinimide (NBS) or bromine selectively yields 2-Amino-4-bromo-6-methylphenol. This selectivity highlights the strong directing influence of the hydroxyl group to its para position. This derivative is a valuable intermediate for synthesizing pharmaceuticals and agrochemicals.

Table 1: Bromination of this compound

| Reactant | Reagent | Product | Notes |

|---|

Nitration: While direct nitration of phenols can sometimes lead to oxidation and the formation of tarry by-products, controlled nitration is a common electrophilic substitution. libretexts.orglibretexts.org For this compound, the reaction would be expected to yield 2-Amino-4-methyl-6-nitrophenol, although the synthesis is often approached by the nitration of 2-methylphenol (o-cresol) followed by reduction of the resulting nitrophenol. lookchem.comgoogle.comontosight.ai The reduction of 2-methyl-6-nitrophenol with hydrogen over a catalyst like Raney nickel can produce this compound in quantitative yield. google.com

This compound as a Key Intermediate in Complex Molecule Synthesis

The reactivity of this compound, stemming from its amino, hydroxyl, and activated aromatic functionalities, makes it a valuable intermediate in the synthesis of a diverse range of complex organic molecules. cymitquimica.comontosight.ai Its applications are particularly notable in the development of pharmaceuticals and dyes. ontosight.aichembk.com

Synthesis of Biologically Active Molecules: A significant application of this compound is in the field of medicinal chemistry. Recently, it has been used as a scaffold for a new class of ferroptosis inhibitors. nih.gov Ferroptosis is a type of programmed cell death linked to various diseases, and its suppression is a promising therapeutic strategy. nih.gov

Researchers have designed and synthesized derivatives of this compound that show remarkable efficacy in inhibiting ferroptosis induced by the compound RSL3. nih.gov These derivatives have demonstrated potent anti-ferroptotic activities, with some compounds effectively protecting mice from kidney ischemia-reperfusion injury, identifying them as promising lead compounds for further drug development. nih.gov

Table 2: Research Findings on this compound Derivatives as Ferroptosis Inhibitors

| Compound Class | Key Findings | Potential Application | Reference |

|---|---|---|---|

| This compound derivatives | Exhibited significant inhibition of RSL3-induced ferroptosis with EC50 values in the nanomolar range (25 nM to 207 nM). | Treatment of diseases such as neurodegenerative disorders, organ ischemia-reperfusion injury, and inflammatory conditions. | nih.gov |

Precursor for Dyes and Coordination Complexes: Historically and currently, aminophenols are crucial intermediates in the manufacturing of dyes and pigments. ontosight.aichembk.com The amino group of this compound can be diazotized and coupled with other aromatic compounds to form azo dyes. Furthermore, the compound can be used to synthesize more complex heterocyclic structures like phenoxazinones, which have applications as dyes and are of interest in medicinal chemistry. rsc.org

The ability of this compound to form Schiff bases through condensation with aldehydes or ketones is another important synthetic route. researchgate.netresearchgate.net These Schiff bases can act as ligands to form metal complexes with various transition metals. researchgate.net Such complexes are investigated for their catalytic activity, potential as antimicrobial agents, and use in material science. researchgate.netresearchgate.net For instance, a Schiff base derived from 2-amino-5-methylphenol (B193566) (a close isomer) and 3-hydroxyquinoxaline-2-carboxaldehyde has been used to create cobalt, nickel, copper, and zinc complexes with potential catalytic applications in oxidation reactions. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies of 2 Amino 6 Methylphenol Systems

Vibrational Spectroscopy Investigations

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands for the functional groups present in 2-Amino-6-methylphenol.

The hydroxyl (-OH) and amino (-NH₂) groups are readily identified by their stretching vibrations. The O-H stretching band is typically broad and appears in the region of 3500-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group usually manifest as two distinct bands in the 3400-3500 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes.

The aromatic ring itself produces a series of characteristic bands. C-H stretching vibrations on the ring occur above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring are observed in the 1400-1650 cm⁻¹ region. mdpi.com The C-O stretching of the phenolic group is expected around 1298 cm⁻¹, while C-N stretching appears near 1246 cm⁻¹. jacsdirectory.comorientjchem.org

The methyl group (-CH₃) also has characteristic vibrational modes. Asymmetric and symmetric C-H stretching modes of the methyl group are found in the 2900-3020 cm⁻¹ range. orientjchem.org Furthermore, deformation vibrations of the methyl group are expected around 1400-1485 cm⁻¹. orientjchem.org Out-of-plane C-H bending vibrations provide information about the substitution pattern on the benzene (B151609) ring and typically appear between 700-1000 cm⁻¹. orientjchem.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl | ~3528 |

| N-H Asymmetric Stretch | Amino | ~3495 |

| N-H Symmetric Stretch | Amino | ~3455 |

| Aromatic C-H Stretch | Aromatic Ring | >3000 |

| Methyl C-H Asymmetric Stretch | Methyl | ~2989-3022 |

| Methyl C-H Symmetric Stretch | Methyl | ~2926-2935 |

| C=C Aromatic Ring Stretch | Aromatic Ring | ~1468-1601 |

| C-O Stretch | Phenol (B47542) | ~1293-1298 |

| C-N Stretch | Amine | ~1246 |

| O-H In-Plane Bend | Hydroxyl | ~1409 |

| C-H Out-of-Plane Bend | Aromatic Ring | ~820-950 |

Note: The values are based on theoretical calculations and experimental data from structurally similar compounds like substituted phenols and anilines. mdpi.comorientjchem.org

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light from a laser source. While FTIR is more sensitive to polar functional groups like -OH and -NH₂, FT-Raman provides strong signals for non-polar and symmetric bonds.

For this compound, FT-Raman spectroscopy is particularly effective for analyzing the vibrations of the aromatic ring's carbon backbone and the symmetric vibrations of the methyl group. acs.org The phenyl ring breathing mode, a symmetric vibration of the entire ring, typically gives a strong and sharp signal in the Raman spectrum, often observed around 725-731 cm⁻¹ in similar substituted benzenes. orientjchem.org The C-C stretching vibrations within the ring also produce distinct Raman bands. mdpi.com This technique helps to confirm the structural assignments made from FTIR data and provides a more complete picture of the molecule's vibrational framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the connectivity and chemical environment of each proton and carbon atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Characterization

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methyl group, the aromatic ring, and the exchangeable protons of the amino and hydroxyl groups.

The protons of the methyl (-CH₃) group are shielded and typically appear as a sharp singlet in the upfield region, around δ 2.3 ppm. smolecule.comiucr.org The three protons on the aromatic ring are in different chemical environments and are expected to appear as multiplets in the downfield region, generally between δ 6.5 and δ 7.2 ppm. The exact splitting pattern depends on the coupling constants between the adjacent protons.

The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. They often appear as broad singlets. In some cases, the signals for the NH₂ and OH protons can be observed around δ 4.8 ppm. smolecule.com The disappearance of the phenolic -OH proton signal upon complexation with a metal ion is a key diagnostic feature in coordination chemistry studies. mdpi.com

| Proton Type | Functional Group | Expected Chemical Shift (δ ppm) | Multiplicity |

| -CH₃ | Methyl | ~2.3 | Singlet (s) |

| Ar-H | Aromatic Ring | ~6.5 - 7.2 | Multiplet (m) |

| -NH₂ | Amino | Variable (e.g., ~4.8) | Broad Singlet (br s) |

| -OH | Hydroxyl | Variable (e.g., ~4.8) | Broad Singlet (br s) |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on solvent and experimental conditions. smolecule.comiucr.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, the signals are weaker than in ¹H NMR. pressbooks.pub For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

The chemical shifts are spread over a wide range (0-200 ppm), which minimizes signal overlap. pressbooks.pub The carbons attached to the electronegative oxygen and nitrogen atoms (C-OH and C-NH₂) are significantly deshielded and appear furthest downfield, typically in the range of δ 145-157 ppm. The other four aromatic carbons resonate at intermediate chemical shifts, generally between δ 115 and δ 138 ppm. rsc.org The carbon of the methyl group (-CH₃) is the most shielded and appears at the highest field, around δ 20-23 ppm. pressbooks.pub

| Carbon Atom | Environment | Expected Chemical Shift (δ ppm) |

| C-OH | Aromatic | ~155 - 158 |

| C-NH₂ | Aromatic | ~145 - 148 |

| C-CH₃ | Aromatic | ~125 - 128 |

| C-H | Aromatic | ~115 - 122 |

| C-H | Aromatic | ~120 - 128 |

| C-H | Aromatic | ~130 - 138 |

| -CH₃ | Methyl | ~20 - 23 |

Note: These are estimated chemical shift ranges based on data from structurally related compounds. Actual values depend on the specific electronic environment. pressbooks.pubrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV or visible light. For aromatic compounds like this compound, the key electronic transitions are π→π* and n→π*. hnue.edu.vn

The π→π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These are typically high-energy, allowed transitions resulting in strong absorption bands. The n→π* transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital. These are lower-energy, "forbidden" transitions and result in weaker absorption bands. hnue.edu.vn

The UV-Vis spectrum of this compound and its close derivatives typically shows absorption maxima corresponding to these transitions. For instance, a related compound, 2-(aminomethyl)-4-methylphenol (B13030849), exhibits an absorbance maximum near 290 nm in ethanol, which is attributed to π→π* transitions. smolecule.com Studies on similar Schiff base derivatives show characteristic absorption bands in the range of 280-300 nm for π→π* transitions and often another band at longer wavelengths (e.g., ~340 nm) which can be assigned to n→π* transitions. jacsdirectory.comresearchgate.net The presence of both the electron-donating -OH and -NH₂ groups can cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. hnue.edu.vn The polarity of the solvent can also influence the position of these absorption bands. iucr.org

| Transition Type | Description | Expected Wavelength Range (nm) |

| π → π | Electron promotion from π bonding to π antibonding orbital | ~230 - 300 |

| n → π | Electron promotion from non-bonding orbital to π antibonding orbital | ~330 - 350 |

Note: Wavelengths are based on experimental data from structurally similar compounds and can be influenced by solvent and pH. smolecule.comiucr.orgresearchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used for the molecular identification and fragmentation analysis of this compound and its derivatives. In electron ionization mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.

For instance, the electron ionization mass spectrum of 2-amino-5-methylphenol (B193566), an isomer of this compound, shows a molecular ion peak at m/z 123, corresponding to its molecular weight. nist.govnih.gov The fragmentation of aminoalcohol-diterpenoid alkaloids, which share the amino alcohol functional group, has been studied using electrospray ionization time-of-flight mass spectrometry. The primary fragmentation pathway involves the dissociation of functional groups from the molecular skeleton. nih.gov This systematic study of fragmentation patterns is crucial for the structural elucidation of related compounds.

In the study of metal complexes derived from Schiff bases of this compound, mass spectrometry helps to confirm the proposed formula of the complexes. researchgate.net The fragmentation of protonated α-amino acids, studied by collisional activation in a triple quadrupole mass spectrometer, commonly shows a sequential loss of water and carbon monoxide to produce an immonium ion. researchgate.net This knowledge of fragmentation mechanisms of related functional groups aids in interpreting the mass spectra of more complex derivatives of this compound.

X-ray Diffraction Analysis of this compound and its Crystalline Derivatives

X-ray diffraction (XRD) is an indispensable tool for determining the three-dimensional atomic structure of crystalline materials. This technique is applied to both single crystals and polycrystalline powders to elucidate molecular and crystal structures.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. For derivatives of this compound, this technique has been instrumental in confirming their molecular configurations.

For example, the crystal structures of two imine derivatives, (E)-2-(((3,4-dichlorophenyl)imino)methyl)phenol and (E)-4-(((2,4-dimethylphenyl)imino)methyl)phenol, were verified using single-crystal XRD. acs.org This analysis revealed intramolecular hydrogen bonding and intermolecular interactions that stabilize the crystal packing. acs.org Similarly, the structure of 2-((E)-(4,6-dimethylpyridin-2-ylimino)methyl)phenol was unambiguously determined by single-crystal X-ray diffraction analysis. kaust.edu.sa

The molecular structures of palladium(II) complexes derived from ligands related to this compound have also been confirmed by X-ray diffraction analysis, showing the coordination of the metal center and the stabilization of the crystal packing by hydrogen bonds. researchgate.net In another study, single-crystal X-ray diffraction was used to characterize Schiff bases synthesized from 2-amino-6-methylpyridine (B158447) and succinic acid, revealing the formation of co-crystals with specific hydrogen bonding patterns. researchgate.net These studies highlight the power of single-crystal XRD in providing definitive structural information. acs.orgkaust.edu.saresearchgate.net

| Compound | Crystal System | Space Group | Reference |

| (E)-2-(((3,4-dichlorophenyl)imino)methyl)phenol | Not Specified | Not Specified | acs.org |

| (E)-4-(((2,4-dimethylphenyl)imino)methyl)phenol | Not Specified | Not Specified | acs.org |

| 2-((E)-(4,6-dimethylpyridin-2-ylimino)methyl)phenol | Not Specified | Not Specified | kaust.edu.sa |

| Palladium(II) complexes with triphenylphosphine (B44618) and sulfonamide ligands | Not Specified | Not Specified | researchgate.net |

| 2-amino-6-methylpyridine and succinic acid co-crystal | Not Specified | Not Specified | researchgate.net |

Powder X-ray Diffraction Applications

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials in a polycrystalline or powdered form. wikipedia.org It is widely used for phase identification, determination of lattice parameters, and analysis of crystallinity. wikipedia.orgresearchgate.net

In the context of this compound and its derivatives, PXRD can be used to characterize newly synthesized materials. For instance, the crystalline nature of a novel organic nonlinear optical material, hexamine:m-cresol cocrystal, was identified through powder XRD analysis, which showed sharp and well-defined peaks indicative of good crystallinity. researchgate.net

PXRD is also employed in the structural characterization of metal complexes. For a new palladium(II) amino acid complex, powder X-ray diffraction data were used to determine its orthorhombic cell parameters. unesp.br The technique is also used to support the characterization of metal complexes of Schiff bases derived from related compounds, in conjunction with other spectroscopic methods. ijcce.ac.ir The combination of PXRD with evolutionary algorithms presents a powerful tool for crystal structure prediction of inorganic systems. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy of Metal Complexes Derived from this compound

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as radicals and many transition metal ions. It provides valuable information about the electronic structure and coordination environment of paramagnetic metal centers in complexes.

The g-values obtained from EPR spectra of transition metal complexes can deviate significantly from the free electron value of 2.0023 due to spin-orbit coupling. illinois.edu This deviation provides considerable information about the electronic structure of the complex. illinois.edu

For metal complexes derived from ligands related to this compound, EPR spectroscopy is a key characterization tool. For example, EPR studies of copper(II) complexes with Schiff bases have been used to understand the coordination environment of the Cu(II) ion. researchgate.net The EPR spectra of copper(II) complexes often provide information about the geometry of the complex, whether it is, for example, tetrahedral or octahedral. researchgate.net

In the study of mononuclear Mn(II) complexes, EPR spectroscopy is used alongside other techniques to characterize the synthesized complexes. researchgate.net The interpretation of EPR spectra of transition metal ion complexes is based on ligand field theory, which helps in understanding the electronic structure of these complexes. illinois.edu

Thermal Analysis (TG/DTA) in Structural Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of materials. sdiarticle5.com TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material.

For metal complexes of Schiff bases derived from this compound and related compounds, TGA and DTA provide insights into their composition and thermal stability. researchgate.netsdiarticle5.com The thermogravimetric analysis of Co(II) and Zn(II) complexes of a Schiff base ligand showed a two-step decomposition process. The initial weight loss corresponded to the loss of lattice water molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately leading to the formation of a stable metal oxide residue. sdiarticle5.com

Similarly, the thermal behavior of other metal complexes has been studied using TG/DTA, revealing multi-step decomposition patterns. researchgate.net For example, a Cu(II) complex was found to decompose in four steps, with the first step corresponding to the loss of coordinated water molecules. researchgate.net The thermal stability of oligo-2-methoxy-6-[(4-methylphenyl)imino]methylphenol and its metal complexes has also been investigated using TGA-DTA, revealing their stability against thermal decomposition. researchgate.net These analyses are crucial for understanding the structural integrity of the complexes at different temperatures.

| Complex | Decomposition Steps | Key Observations | Reference |

| Co(II) complex of ligand L5 | 2 | Loss of two lattice water molecules, followed by decomposition to CoO. | sdiarticle5.com |

| Zn(II) complex of ligand L5 | 2 | Loss of two lattice water molecules, followed by decomposition. | sdiarticle5.com |

| Cu(II) complex 2 | 4 | First step corresponds to the loss of coordinated water molecules. | researchgate.net |

| Oligo-2-methoxy-6-[(4-methylphenyl)imino]methylphenol and its metal complexes | Not Specified | Stable against thermal decomposition. | researchgate.net |

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Methylphenol Systems

Density Functional Theory (DFT) Calculations on 2-Amino-6-methylphenol

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic and structural properties of molecules. rjpn.orgimist.ma By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance between accuracy and computational cost. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are instrumental in understanding its fundamental chemical nature. rjpn.orgimist.matandfonline.comacs.org These calculations provide optimized molecular geometry and a wealth of information regarding the molecule's electronic landscape and reactivity. rjpn.orgresearchgate.net

A recent (2024) study highlighted the use of quantum chemistry in the design and evaluation of 2-amino-6-methyl-phenol derivatives as potent ferroptosis inhibitors, underscoring the relevance of theoretical approaches in understanding this class of compounds. nih.gov

Electronic Structure Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. schrodinger.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. rsc.orgresearchgate.net A smaller gap suggests higher reactivity and lower stability, as less energy is required for electronic excitation. researchgate.net

For aminophenol derivatives, the HOMO is typically localized on the phenol (B47542) ring, which is rich in electrons, while the LUMO may reside on other parts of the molecule depending on its specific structure. smolecule.com In the case of this compound, the electron-donating amino (-NH2) and hydroxyl (-OH) groups, along with the methyl (-CH3) group, influence the energies of these frontier orbitals.

Table 1: Comparative HOMO-LUMO Energy Data of Related Phenolic Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| p-Aminophenol | -6.2035 | -0.2768 | 5.9267 | B3LYP/6-311G(d,p) imist.ma |

| p-Methylphenol | -6.0800 | -0.2771 | 5.8029 | B3LYP/6-311G(d,p) imist.ma |

| 2-(Aminomethyl)-4-methylphenol (B13030849) Derivative | - | - | ~4.2 | DFT smolecule.com |

This table presents data for compounds structurally related to this compound to provide a comparative understanding of frontier orbital energies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. rjpn.orgiucr.org The MEP map displays different potential values on the electron density surface, typically color-coded so that red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). iucr.orgdergipark.org.tr Green and yellow areas represent intermediate potential values.

For this compound, the MEP map is expected to show negative potential (red/yellow) localized around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group due to the high electronegativity and lone pairs of electrons on these atoms. dergipark.org.tr These sites are the most probable centers for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and amino groups, as well as the aromatic ring hydrogens, would exhibit positive potential (blue), making them likely sites for nucleophilic interactions. dergipark.org.tr Studies on similar molecules, like Schiff base derivatives of phenols, confirm that the most negative potential spots are typically found near oxygen atoms. iucr.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like chemical bonds and lone pairs. rsc.orgsemanticscholar.org It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to stabilizing hyperconjugative interactions. icm.edu.pl The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Reactivity Descriptors and Global Reactivity Parameters

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

High chemical hardness and a low softness value indicate high stability and low reactivity. rjpn.orgresearchgate.net Conversely, a high electrophilicity index points to a good electrophile, capable of accepting electrons. imist.ma

Calculations for p-aminophenol show it to be a relatively stable molecule with a high chemical hardness compared to p-nitrophenol. imist.ma The nucleophilicity index for p-aminophenol (N = 3.1651 eV) is significantly higher than that of p-nitrophenol (N = 2.019 eV), indicating its greater reactivity towards electrophiles. imist.ma For this compound, the presence of the electron-donating methyl group, in addition to the amino and hydroxyl groups, is expected to influence these reactivity parameters, likely enhancing its nucleophilic character.

Table 2: Global Reactivity Descriptors for Analogous Phenolic Compounds

| Parameter | p-Aminophenol imist.ma | p-Methylphenol imist.ma |

|---|---|---|

| Ionization Potential (I) (eV) | 6.2035 | 6.0800 |

| Electron Affinity (A) (eV) | 0.2768 | 0.2771 |

| Electronegativity (χ) (eV) | 3.2401 | 3.178 |

| Chemical Hardness (η) (eV) | 5.926 | 5.802 |

| Electrophilicity Index (ω) (eV) | 0.8857 | 0.870 |

| Nucleophilicity Index (N) (eV) | 3.1651 | 3.288 |

This table provides calculated reactivity descriptors for related molecules using the B3LYP/6-311G(d,p) method, offering a basis for understanding the likely reactivity of this compound.

Dipole Moment Calculations

Table 3: Calculated Dipole Moments of Related Phenolic Compounds

| Compound | Dipole Moment (μ) (Debye) | Computational Method |

|---|---|---|

| p-Aminophenol | 6.4921 | B3LYP/6-311G(d,p) imist.ma |

| p-Methylphenol | 1.6694 | B3LYP/6-311G(d,p) imist.ma |

| p-Nitrophenol | 3.0272 | B3LYP/6-311G(d,p) imist.ma |

This table shows the calculated total dipole moments for analogous compounds, illustrating the effect of different substituents on molecular polarity.

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For systems involving this compound and its derivatives, MD simulations can elucidate interaction modes and binding free energies, which are critical for drug design and development.

For instance, MD simulations have been employed to study derivatives of this compound as inhibitors of specific biological targets. These simulations, often carried out in a water environment, help in understanding how these molecules interact with proteins and other biological macromolecules. The trajectories obtained from MD simulations can be used to calculate binding free energies using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA). nih.gov Such calculations can correlate well with experimentally observed activities. nih.gov

Key findings from these simulations often reveal specific interaction modes between the ligand and the target protein. nih.gov They can highlight the importance of certain residues and the nature of the interactions, such as electrostatic interactions, which can significantly contribute to the binding affinity. nih.gov For example, in studies of HIV-1 reverse transcriptase inhibitors, MD simulations have shown different interaction modes and specific interactions with key residues, with electrostatic interactions and solvation contributing to higher binding affinity. nih.gov

Molecular Docking Studies of this compound and its Ligands

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

In the context of this compound, molecular docking studies have been instrumental in identifying and optimizing potential inhibitors for various biological targets. For example, derivatives of this compound have been docked into the active sites of enzymes to understand their inhibitory mechanisms. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding.

A study on a Schiff base derived from 2-amino-5-methylphenol (B193566), 2-((4-(dimethylamino)benzylidene)amino)-5-methylphenol, utilized molecular docking to evaluate its potential as a JNK1 inhibitor. dergipark.org.tr The binding affinity of the compound was calculated and compared with known inhibitors, providing insights into its potential therapeutic application. dergipark.org.tr The study also visualized the interaction between the compound and the JNK1 protein, highlighting the specific binding mode. dergipark.org.tr

Similarly, molecular docking has been used to investigate the interaction of alkylaminophenol compounds with DNA. worldscientific.com These studies have shown that hydrogen bonds are often the effective interaction, providing a basis for understanding the compound's biological properties. worldscientific.com

Structure-Based and Fragment-Based Design Approaches

Structure-based and fragment-based design are powerful strategies in modern drug discovery. These approaches utilize the three-dimensional structural information of the target protein to design or identify new ligands.

Structure-Based Design: This approach involves the design of ligands that can fit into the binding site of a target protein with high affinity and selectivity. For derivatives of this compound, structure-guided design has been used to develop potent inhibitors. For instance, in the development of p53-Y220C stabilizers, substituted 2-(aminomethyl)-4-ethynyl-6-iodophenols were designed. acs.org Crystal structures of their complexes revealed key binding features, such as a robust binding mode anchored by a halogen bond. acs.org This detailed structural information allows for the rational optimization of the ligand's affinity and other properties. acs.org

Fragment-Based Design: This method starts with identifying small chemical fragments that bind weakly to the target protein. These fragments are then grown or linked together to produce a lead compound with higher affinity. Libraries of small, halogenated aromatic compounds, which could include derivatives of this compound, have been screened to identify initial hits. acs.orgnih.gov For example, a fragment library screening led to the identification of 2,4-diiodo-6-((methyl(1-methylpiperidin-4-yl)amino)methyl)phenol as a lead for stabilizing mutant p53. acs.org Subsequent optimization of this fragment, guided by structural data, led to compounds with improved binding affinities. acs.org

These design approaches, often in combination, have proven effective in developing novel therapeutic agents based on the this compound scaffold. nih.govuni-halle.de

Investigation of Non-Linear Optical Properties

Non-linear optical (NLO) materials have applications in various fields, including telecommunications, optical computing, and data storage. Certain organic molecules, including derivatives of this compound, have shown promising NLO properties.

Theoretical investigations, often using Density Functional Theory (DFT), are employed to calculate the NLO properties of these compounds. Parameters such as polarizability (α), the anisotropy of polarizability (Δα), ground-state dipole moment (μ), and first-order hyperpolarizability (β) are calculated to assess the NLO response. jcsp.org.pk

For example, studies on Schiff bases derived from aminophenols have demonstrated significant NLO properties. researchgate.netepa.gov The calculations often show that these compounds can have first-order hyperpolarizability values many times higher than that of standard NLO materials like urea (B33335). researchgate.netepa.gov The solvent environment can also influence the NLO properties, with less polar solvents sometimes enhancing the effect. researchgate.netepa.gov

The electronic properties of these molecules, such as the HOMO-LUMO energy gap (ΔE), are also investigated as they are related to the NLO response. jcsp.org.pkresearchgate.netepa.gov A small energy gap is often associated with large hyperpolarizabilities, suggesting potential for use in photonic and NLO devices. researchgate.netepa.gov

Below is a table summarizing the calculated NLO properties for a related Schiff base, demonstrating the type of data generated in these studies.

| Property | Value |

| First-order Hyperpolarizability (β) | Significantly higher than urea researchgate.netepa.gov |

| Second-order Hyperpolarizability (γ) | Over thirty times higher than urea researchgate.netepa.gov |

| HOMO-LUMO Energy Gap (ΔE) | Small, indicating potential for NLO applications researchgate.netepa.gov |

Computational Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Computational studies are crucial for understanding the non-covalent interactions that govern the structure and function of molecular systems involving this compound. These interactions include hydrogen bonding and π-π stacking.

Hydrogen Bonding: The amino and hydroxyl groups of this compound are capable of forming strong hydrogen bonds. Computational methods like DFT and Natural Bond Orbital (NBO) analysis can be used to study these interactions in detail. dergipark.org.tr For example, intramolecular hydrogen bonds can significantly affect the stability and conformation of a molecule. dergipark.org.tr In a study of a Schiff base derived from 2-amino-5-methylphenol, the presence of an intramolecular hydrogen bond was found to be a key factor in the stability of the enol tautomer. dergipark.org.tr

π-π Stacking: The aromatic ring of this compound can participate in π-π stacking interactions with other aromatic systems. These interactions are important in various contexts, including the binding of ligands to proteins and the formation of molecular crystals. Symmetry-Adapted Perturbation Theory (SAPT) is a computational method that can be used to accurately calculate the energy of these interactions and decompose them into physically meaningful components such as electrostatics, exchange, induction, and dispersion. nih.gov Studies on heteroarene stacking interactions in protein-ligand complexes have shown that the electrostatic component can be a major contributor to the total stacking energy. nih.gov

Coordination Chemistry and Metal Complexation Studies of 2 Amino 6 Methylphenol

2-Amino-6-methylphenol as a Ligand in Metal Complex Synthesis

This compound is a valuable bidentate ligand in the synthesis of metal complexes. nih.gov Its utility stems from the presence of two donor groups, an amino (-NH₂) and a hydroxyl (-OH) group, positioned ortho to each other on the phenol (B47542) ring. This arrangement facilitates the formation of a stable five-membered chelate ring upon coordination with a metal ion, a common and stable configuration in coordination chemistry. nih.gov The deprotonation of the phenolic hydroxyl group creates an anionic oxygen donor, which, along with the neutral amino nitrogen donor, allows the ligand to bind to a variety of metal centers. This compound is a foundational building block in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and coordination complexes.

The versatility of this compound as a ligand is further demonstrated by its incorporation into larger, polydentate ligand frameworks. For instance, it can be a precursor to Schiff base ligands, where the amino group is condensed with an aldehyde or ketone. These Schiff base ligands often exhibit enhanced chelating abilities and can accommodate multiple metal ions, leading to the formation of dinuclear or polynuclear complexes.

Design Principles for Chelating Ligands Incorporating the this compound Moiety

The design of more intricate chelating ligands often starts with a fundamental building block like this compound. The core principle involves expanding the denticity of the ligand by attaching additional donor groups to the this compound scaffold. This can be achieved through various synthetic strategies.

One common approach is the formation of Schiff bases. By reacting the amino group of this compound with aldehydes that contain other potential donor atoms (like nitrogen or oxygen), the resulting Schiff base ligand can become tridentate or even polydentate. For example, the condensation of this compound with 2,6-diformyl-4-methylphenol can result in a compartmental ligand capable of binding two different metal ions in close proximity. acs.org

Another design strategy involves the modification of the phenol ring itself, though this is less common for expanding denticity. The key is to introduce functional groups that can participate in coordination. The ultimate goal of these design principles is to create ligands with specific properties, such as high stability, selectivity for certain metal ions, or unique electronic and magnetic characteristics in the resulting metal complexes. The modular nature of these synthetic approaches allows for the systematic variation of the ligand architecture to fine-tune the properties of the metal complexes. rsc.org

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the final product. For instance, the deprotonation of the phenolic hydroxyl group is often facilitated by the presence of a base.

A variety of metal complexes involving this compound and its derivatives have been synthesized and characterized. For example, molybdenum(VI) and osmium complexes have been prepared, where the ligand coordinates through the deprotonated oxygen and the amino nitrogen. rsc.org Similarly, triorganotin(IV) complexes of 2-methylphenol have been synthesized and studied. tandfonline.com

Coordination Modes and Geometries in Metal-2-Amino-6-methylphenol Complexes

The this compound ligand, upon deprotonation of the phenolic group, typically acts as a bidentate O,N-donor. This coordination mode, involving the phenolate (B1203915) oxygen and the amino nitrogen, leads to the formation of a stable five-membered chelate ring with the metal ion. rsc.org However, the versatility of this ligand and its derivatives allows for other coordination behaviors.

In some instances, particularly in the formation of Schiff base ligands derived from this compound, the resulting ligand can be tridentate or even polydentate. For example, a Schiff base formed from the condensation of 2,6-diformyl-4-methylphenol can act as a tridentate ligand, coordinating through the phenolic oxygen and two azomethine nitrogen atoms. nih.gov In such cases, the coordination geometry around the metal center is influenced by the steric and electronic properties of the entire ligand framework.

The coordination geometry of the metal ion in these complexes can vary significantly depending on the metal ion itself, the stoichiometry of the complex, and the presence of other coordinating ligands. Common geometries observed include:

Octahedral: In many cases, the metal ion is six-coordinate, achieving an octahedral geometry. This can be accomplished by the coordination of three bidentate this compound ligands or by the coordination of one or more polydentate ligands derived from it, along with other co-ligands such as water or solvent molecules. For example, cis-[MoO₂(Hamp)₂] (where Hamp is the deprotonated 2-aminophenol) exhibits a distorted octahedral geometry. rsc.org Similarly, some zinc(II) complexes with related Schiff base ligands adopt a hexacoordinate geometry. mdpi.com

Square Planar: For certain d⁸ metal ions like copper(II), a square planar geometry is often favored. This can be achieved with two bidentate this compound ligands coordinating to the metal center.

Tetrahedral: In some complexes, particularly with d¹⁰ metal ions like zinc(II), a tetrahedral geometry can be observed. This typically involves the coordination of two bidentate ligands. tandfonline.com

Trigonal Bipyramidal and Square Pyramidal: Five-coordinate geometries are also possible. For instance, a cobalt(II) acetone (B3395972) adduct with a related amine-bis(phenolate) ligand displays a trigonal bipyramidal geometry. epa.gov Zinc(II) complexes with certain Schiff base ligands have been found to exhibit distorted pentacoordinate geometries. mdpi.com

The following table summarizes some of the observed coordination geometries in metal complexes containing the this compound moiety or its derivatives.

| Metal Ion | Ligand System | Coordination Geometry |

| Molybdenum(VI) | 2-Aminophenol (B121084) | Distorted Octahedral rsc.org |

| Osmium | 2-Aminophenol derivatives | --- |

| Cobalt(II) | Amine-bis(phenolate) | Trigonal Bipyramidal epa.gov |

| Cobalt(III) | Amine-bis(phenolate) | Distorted Octahedral epa.gov |

| Zinc(II) | Schiff base | Hexacoordinate, Pentacoordinate mdpi.com |

| Zinc(II) | Iminophenol | Pseudo-tetrahedral tandfonline.com |

| Copper(II) | Iminophenol | Distorted Square-planar tandfonline.com |

Influence of Metal Ions on Ligand Conformation and Reactivity

The coordination of a metal ion to the this compound ligand can significantly influence the ligand's conformation and reactivity. The formation of the chelate ring imposes conformational constraints on the ligand, holding the amino and phenolate groups in a fixed orientation relative to each other.

The nature of the metal ion, including its size, charge, and d-electron configuration, plays a crucial role in determining the precise geometry of the coordination sphere. mdpi.com This, in turn, affects the bond angles and bond lengths within the ligand framework. For instance, different metal ions can induce different degrees of distortion from ideal geometries, which can be observed through techniques like X-ray crystallography. mdpi.com

The coordination to a metal ion can also alter the reactivity of the this compound ligand. The electron-withdrawing effect of the metal ion can make the protons on the amino group more acidic. Conversely, the metal center can also act as a template, facilitating reactions on the ligand that would not occur or would be less efficient in the absence of the metal ion. For example, the formation of Schiff base ligands is often catalyzed by the presence of a metal ion.

Magnetic Properties of this compound Metal Complexes

The magnetic properties of metal complexes derived from this compound are primarily determined by the nature of the central metal ion, specifically its number of unpaired d-electrons and its coordination environment.

For instance, complexes with metal ions having a d¹⁰ electronic configuration, such as Zn(II), are diamagnetic, meaning they are repelled by a magnetic field. In contrast, complexes with transition metals possessing unpaired electrons, such as Co(II), are paramagnetic and are attracted to a magnetic field. researchgate.net

The magnitude of the magnetic moment can provide valuable information about the spin state and coordination geometry of the metal ion. For example, high-spin octahedral Co(II) complexes (d⁷) typically exhibit magnetic moments that are significantly higher than the spin-only value due to a large orbital contribution. researchgate.net

Electrochemical Behavior of this compound Metal Complexes

The electrochemical behavior of metal complexes of this compound is of significant interest as it provides insights into the redox properties of both the metal center and the ligand. Cyclic voltammetry is a common technique used to study these properties.

The redox potential of the metal ion can be significantly influenced by the coordination environment provided by the this compound ligand and its derivatives. The electron-donating properties of the phenolate oxygen and amino nitrogen can stabilize higher oxidation states of the metal, shifting the redox potential to more negative values. Conversely, modifications to the ligand that make it more electron-withdrawing can stabilize lower oxidation states.

In some cases, the ligand itself can be redox-active. The phenol moiety can undergo oxidation, and this process can be either reversible or irreversible. The coordination to a metal ion can modulate the redox potential of the ligand.

For some Schiff base complexes derived from aminophenols, the electrochemical behavior shows quasi-reversible redox processes, indicating complex formation between the ligand and the metal ion. rsc.org The change in the electro-activeness of the ligand upon complexation can suggest a metal-to-ligand charge transfer (MLCT) or an intramolecular charge transfer mechanism. rsc.org

The electrochemical properties of these complexes are crucial for their potential applications in areas such as catalysis, sensing, and molecular electronics.

Biological Activity and Biomedical Applications of 2 Amino 6 Methylphenol and Its Derivatives

Antimicrobial and Antifungal Efficacy

Derivatives of 2-aminophenol (B121084), including 2-amino-6-methylphenol, have been investigated for their potential as antimicrobial and antifungal agents. The core structure serves as a scaffold for the synthesis of new compounds with a broad spectrum of activity against various pathogens. For instance, novel derivatives of 2-amino-5-methylphenol (B193566) have demonstrated effective antibacterial properties. researchgate.net The antimicrobial potential of phenolic compounds is well-documented, with modifications such as aminomethylation being explored to create new Mannich bases with potential biological activities. researchgate.net

Research into related structures provides insight into the efficacy of aminophenol derivatives. Studies on 4-aminophenol (B1666318) derivatives showed significant inhibitory effects against various bacterial and fungal strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Saccharomyces cerevisiae. mdpi.com Similarly, alkylphenols like thymol (B1683141) and eugenol, which share the phenolic core, exhibit potent antifungal activity against Candida species and Microsporum canis. nih.gov The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for these compounds underscore their potential as antifungal agents. nih.gov For example, a 2(5H)-furanone derivative, F105, displayed highly specific and potent activity against Gram-positive bacteria such as S. aureus, S. epidermidis, and B. subtilis, with MIC values ranging from 8–16 μg/mL. mdpi.com

| Compound/Derivative Class | Target Organism | Activity (MIC/MFC in μg/mL) | Source |

|---|---|---|---|

| 2(5H)-furanone derivative (F105) | Staphylococcus aureus | MIC: 8–16 | mdpi.com |

| 2(5H)-furanone derivative (F105) | Bacillus subtilis | MIC: 8–16 | mdpi.com |

| Thymol | Candida spp. | MIC: 39 | nih.gov |

| Thymol | Microsporum canis | MIC: 4.8–9.7 | nih.gov |

| Eugenol | Candida spp. | MIC: 150–620 | nih.gov |

The mechanisms through which aminophenol derivatives exert their antimicrobial effects often involve the disruption of essential cellular structures and functions. A primary mode of action is damage to the cell membrane. mdpi.com For example, the 2(5H)-furanone derivative F105 was found to cause a significant drop in the membrane potential of bacterial cells, a hallmark of membrane damage. mdpi.com This disruption of membrane integrity can lead to the leakage of intracellular components and ultimately, cell death. This mechanism is shared by other antimicrobials, including the lipopeptide antibiotic daptomycin. mdpi.com Antimicrobial peptides (AMPs), for instance, often function by permeabilizing the bacterial membrane. nih.gov

Another key mechanism is the generation of reactive oxygen species (ROS). The production of ROS within the bacterial cell can lead to widespread damage of intracellular proteins, lipids, and nucleic acids, contributing to the compound's bactericidal effect. mdpi.com

The antimicrobial efficacy of this compound derivatives is heavily influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to identify the molecular features that are crucial for biological activity. Key factors include hydrophobicity, charge, chain length, and the nature of substituent groups. nih.govmdpi.comresearchgate.net

For many antimicrobial compounds, a balance between hydrophobicity and cationic charge is essential for activity. nih.govresearchgate.net The hydrophobic portions of the molecule interact with the lipid components of the bacterial cell membrane, while the charged groups facilitate binding to the negatively charged cell surface. In studies of linezolid (B1675486) analogues, it was found that the polarity of substituents plays an important role in antibacterial activity. kcl.ac.uk Larger aromatic substitutions at certain positions can be detrimental to activity, suggesting that steric hindrance can negatively impact the interaction with the target site. kcl.ac.uk

The length and conformation of molecular chains also play a role. For some antimicrobial oligomers, longer chain lengths and cyclization of the molecule have been shown to enhance antimicrobial activity, likely by improving interaction with the bacterial membrane or increasing stability. mdpi.com In a series of N-oxazolyl- and N-thiazolylcarboxamides, the replacement of a 2-aminothiazole (B372263) moiety with a 2-aminooxazole group significantly increased antimycobacterial activity, highlighting how subtle isosteric replacements can have profound effects on efficacy. mdpi.com

Antioxidant Properties and Reactive Oxygen Species Scavenging

Phenolic compounds, the class to which this compound belongs, are well-known for their antioxidant properties. scienceopen.com Their primary mechanism of action is the scavenging of reactive oxygen species (ROS), which are highly reactive molecules such as superoxide (B77818) (O₂•⁻) and hydroxyl (•OH) radicals. nih.gov ROS are byproducts of normal aerobic metabolism but can cause significant damage to cellular components like DNA, proteins, and lipids when present in excess, a condition known as oxidative stress. nih.govmdpi.com

The antioxidant activity of phenols is primarily attributed to the hydroxyl (-OH) group attached to the aromatic ring. This group can donate a hydrogen atom to a free radical, neutralizing it and forming a relatively stable phenoxyl radical in the process. scienceopen.com This ability to quench free radicals can prevent the initiation and propagation of chain reactions that lead to cellular damage. nih.gov Plants naturally produce a variety of polyphenolic compounds to protect against oxidative stress induced by environmental factors. mdpi.com

Enzyme Inhibition Studies

The structural scaffold of this compound is a valuable starting point for the development of various enzyme inhibitors. nih.gov By modifying the core structure, researchers can design molecules that selectively bind to the active sites of specific enzymes, modulating their activity and impacting physiological and pathological processes.

The c-Jun N-terminal kinases (JNKs) are a family of enzymes that play a critical role in cellular stress signaling pathways. researchgate.net The different isoforms of JNK (JNK1, JNK2, JNK3) can have distinct and sometimes opposing functions; for instance, JNK1 is often associated with promoting apoptosis (programmed cell death), while JNK2 can be pro-survival. nih.gov This makes the development of isoform-selective inhibitors a key therapeutic goal.

Designing selective JNK inhibitors is challenging due to the high degree of similarity in their ATP-binding pockets. nih.gov However, derivatives based on various scaffolds have been developed. For example, indenoquinoxaline-based oximes have been shown to inhibit JNK isoforms and suppress downstream inflammatory signaling. researchgate.net While direct studies linking this compound to JNK inhibition are limited, its aromatic amine structure is a common feature in many kinase inhibitors, suggesting its potential as a building block for new JNK-targeted compounds. The general strategy involves creating a molecule that can compete with ATP for binding in the kinase's active site. researchgate.net

Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides. They are involved in a wide range of biological processes, and their inhibition is a target for therapeutic intervention. nih.gov The design of aminopeptidase (B13392206) inhibitors often focuses on mimicking the natural substrate of the enzyme while incorporating a functional group that can interact with the metal ions (often zinc) in the enzyme's active site. nih.govmarquette.edu

Derivatives of amino acids containing thiol (-SH) groups have proven to be particularly effective inhibitors. nih.gov The thiol group can coordinate with the active site metal ions, leading to potent inhibition. For instance, peptide thiols have been shown to be slow-binding inhibitors of the aminopeptidase from Aeromonas proteolytica with inhibitory constants (Ki) in the nanomolar range. sigmaaldrich.com While not directly derivatives of this compound, these studies highlight a key principle: incorporating a metal-coordinating group into a substrate-like scaffold can yield potent enzyme inhibitors. The aminophenol structure could serve as a scaffold for positioning such a coordinating group, along with other side chains designed to interact with the enzyme's hydrophobic substrate recognition pocket. nih.gov

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Source |

|---|---|---|---|---|

| Glu-thiol | Aminopeptidase A (APA) | 0.14 µM | Competitive | nih.gov |

| Glu-thiol | Aminopeptidase N (APN) | 0.12 µM | Competitive | nih.gov |

| (S)-3-amino-4-mercaptobutanesulfonate | Aminopeptidase A (APA) | 0.29 µM | Competitive | nih.gov |

| Aliphatic Alcohols | Aminopeptidase from Aeromonas proteolytica (AAP) | 0.98 mM - 860 mM | Competitive | nih.gov |

| Peptide-derived thiol (1c) | Aminopeptidase from Aeromonas proteolytica (AAP) | 2.5 nM | Slow-binding | sigmaaldrich.com |

Anti-Ferroptotic Activities and Lipid Peroxidation Targeting

Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of ferroptosis, a form of programmed cell death driven by iron-dependent lipid peroxidation. nih.gov The ortho-hydroxyl-amino moiety present in this compound has been identified as a novel and effective scaffold for the design of ferroptosis inhibitors. nih.gov

Derivatives of this compound have demonstrated significant efficacy in preventing the accumulation of lipid peroxides within living cells. nih.gov In preclinical models, these compounds have shown remarkable inhibition of RSL3-induced ferroptosis, with EC₅₀ values in the nanomolar range, indicating high potency. nih.gov For instance, one study reported EC₅₀ values ranging from 25 nM to 207 nM for a series of this compound derivatives. nih.gov

The mechanism of action of these compounds appears to be focused on targeting lipid peroxidation directly, rather than modulating iron homeostasis or the generation of lipid reactive oxygen species (ROS). nih.gov This targeted approach has shown therapeutic promise in animal models of diseases where ferroptosis plays a key role, such as kidney ischemia-reperfusion injury. nih.govnih.gov The table below summarizes the anti-ferroptotic activity of selected this compound derivatives.

| Compound/Derivative | Target Pathway | Key Findings | EC₅₀ (RSL3-induced ferroptosis) |

| This compound Scaffold | Lipid Peroxidation | Acts as a potent inhibitor of ferroptosis by preventing lipid peroxide accumulation. nih.gov | 25 nM - 207 nM nih.gov |

| Compound 13 (a this compound derivative) | Lipid Peroxidation | Effectively protects mice from kidney ischemia-reperfusion injury. nih.gov | Not specified |

| Ortho-aminophenol derivatives | Lipid Peroxidation | Exhibit unique intra-H bond interactions, enhancing their activity. nih.gov | Activity reported to be 100 times more than 3-hydroxyanthranilic acid. nih.gov |

Pharmaceutical Research and Drug Development

The structural features of this compound make it a valuable building block in the synthesis of new therapeutic agents. nih.govresearchgate.net Its derivatives have been explored for various pharmaceutical applications, from lead compound identification to the development of agents for a range of diseases.

In the realm of drug discovery, this compound derivatives have been identified as promising lead compounds. nih.gov A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. For example, a specific derivative, referred to as compound 13 in one study, has been highlighted as a potent ferroptosis inhibitor that warrants further investigation and optimization as a potential therapeutic agent. nih.gov The process of lead optimization involves modifying the chemical structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

While there is extensive research on various phenolic and aminophenol compounds for their cardiovascular effects, specific studies focusing on the development of this compound derivatives as antihypertensive agents are not prominently available in the current scientific literature. Research into other substituted phenols and aminophenols has shown that this class of compounds can possess cardiovascular activity, suggesting a potential area for future investigation for this compound derivatives. nih.govnih.govfrontiersin.org

There is currently no direct scientific evidence to support the antiviral potency of this compound derivatives, specifically against poliovirus. The existing literature on poliovirus inhibitors focuses on other classes of chemical compounds. nih.gov

The anticancer potential of aminophenol derivatives has been a subject of investigation. Studies on related compounds, such as N-substituted 4-aminophenols, have demonstrated significant antiproliferative effects against various cancer cell lines, including melanoma. nih.gov The cytotoxicity of these compounds is often linked to their ability to induce apoptosis in cancer cells. tuni.fi

Research on aminonaphthoquinones, which can be synthesized from amino-phenolic precursors, has shown high cytotoxicity and selectivity against a range of human cancer cell lines. nih.govresearchgate.net For example, certain aminonaphthoquinone derivatives have exhibited IC₅₀ values in the sub-micromolar to low micromolar range against glioblastoma, breast, colon, and leukemia cell lines. nih.gov While direct studies on this compound derivatives are limited in this context, the established anticancer activity of the broader aminophenol class suggests that they could be promising candidates for further anticancer research. nih.gov The table below presents the cytotoxic activity of some aminophenol-related derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ Values |

| Aminonaphthoquinones | Glioblastoma (SF-295), Leukemia (HL-60) | 0.57 µg/mL and 0.7 µg/mL, respectively nih.gov |

| Aminonaphthoquinones | Breast (MDAMB-435), Colon (HCT-8) | 1.18 µg/mL and 1.33 µg/mL, respectively nih.gov |

| N-(2-morpholinoethyl)-4-aminophenol | Pigmented human melanoma (HBL) | 20 µg/mL nih.gov |

| Diacetoxy-derivative of N-(2-morpholinoethyl)-4-aminophenol | Non-pigmented human melanoma (LND1) | 2 µg/mL nih.gov |

Applications in Biomedical Imaging and Diagnostics

The inherent chemical properties of aromatic amines and phenols make them ideal candidates for the development of fluorescent probes for biomedical imaging and diagnostics. nih.gov These probes can be designed to detect specific ions, molecules, or biological events within cells and tissues. mdpi.comccspublishing.org.cnspie.org The amino and hydroxyl groups of this compound can be chemically modified to create sensors that exhibit a change in fluorescence upon binding to a target analyte. nih.gov

While specific fluorescent probes derived directly from this compound are not extensively documented, the principles of probe design strongly support their potential in this field. For instance, the development of probes for metal ions, reactive oxygen species, and biothiols often utilizes the functionalities present in aminophenols. nih.gov These probes are instrumental in studying disease states at a molecular level and can aid in early diagnosis. mdpi.com

Development of Radioactive Tracers

The development of radioactive tracers is a cornerstone of nuclear medicine and molecular imaging, particularly for techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These tracers consist of a biologically active molecule that is labeled with a radionuclide. The choice of the molecule is dictated by the biological process or target of interest. For instance, in oncology, molecules that are preferentially taken up by tumor cells are used to visualize the location and metabolic activity of cancers.

While various amino acid derivatives have been successfully radiolabeled and evaluated as PET tracers for tumor imaging, a specific search of available scientific literature did not yield studies on the development of radioactive tracers derived from this compound. The general principle for developing such a tracer would involve:

Synthesis of a suitable derivative: A derivative of this compound would need to be synthesized that can be readily labeled with a positron-emitting radionuclide (e.g., Carbon-11, Fluorine-18) and retains affinity for a biological target.

Radiolabeling: A reliable and efficient method for incorporating the radionuclide into the derivative would need to be established.

Preclinical Evaluation: The resulting radiotracer would then undergo rigorous preclinical evaluation, including in vitro stability studies, cell uptake assays, and in vivo imaging in animal models to assess its biodistribution, target specificity, and pharmacokinetic properties.

Without specific research on this compound in this context, no data on its potential efficacy or application as a radioactive tracer can be provided.

Receptor Binding Studies (e.g., 5-HT3 Receptor)

Receptor binding studies are crucial in pharmacology to characterize the interaction of a ligand (a molecule that binds to a receptor) with its target receptor. These studies determine the affinity of the ligand for the receptor, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). Such data is fundamental for understanding the structure-activity relationship (SAR) of a series of compounds and for the development of new drugs.

The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for drugs used to treat nausea and vomiting, particularly that induced by chemotherapy. Numerous studies have detailed the binding of various ligands to the 5-HT3 receptor. However, a specific and detailed investigation into the binding of this compound or its derivatives to the 5-HT3 receptor is not documented in the available scientific literature.

A hypothetical receptor binding study for a derivative of this compound at the 5-HT3 receptor would typically involve:

Competitive Radioligand Binding Assay: This assay would measure the ability of the this compound derivative to displace a known radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron) from its binding site on membranes prepared from cells expressing the receptor.

Data Analysis: The data from these experiments would be used to calculate the IC50 value (the concentration of the derivative that inhibits 50% of the radioligand binding), from which the Ki value can be derived.

The following table illustrates the type of data that would be generated from such a study, but it is important to note that this is a hypothetical representation due to the lack of specific experimental data for this compound derivatives.

| Compound | 5-HT3 Receptor Binding Affinity (Ki, nM) |

| Hypothetical Derivative A | Data not available |

| Hypothetical Derivative B | Data not available |

| Hypothetical Derivative C | Data not available |

Applications in Materials Science and Catalysis

2-Amino-6-methylphenol in Polymer Chemistry

In polymer science, this compound and its isomers are recognized as intermediates in the manufacturing of certain polymers and resins. ontosight.ai The compound is categorized under polymer additives and reagents, indicating its role in modifying and creating polymer chains. ambeed.com